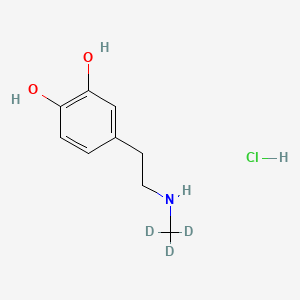
Deoxy Epinephrine
Overview
Description
Deoxyepinephrine, also known as N-methyldopamine and epinine, is an organic compound and natural product that is structurally related to the important neurotransmitters dopamine and epinephrine . It belongs to the catecholamine family and is an adrenergic and dopamine receptor agonist .
Molecular Structure Analysis
Deoxyepinephrine has a molecular formula of C9H13NO2 . Its IUPAC name is 4-[2-(methylamino)ethyl]benzene-1,2-diol . The molecular weight of Deoxyepinephrine is 167.20 g/mol .
Physical And Chemical Properties Analysis
Deoxyepinephrine is a colorless crystalline solid . It has a molecular weight of 167.20 g/mol . The melting point of Deoxyepinephrine is reported to be between 188 to 189 °C .
Scientific Research Applications
Biosensor Development
Gopal, Narasimha, and Reddy (2020) developed a biosensor for the sensitive monitoring of epinephrine, indicating its significance in neurotransmission and the central nervous system (Gopal, Narasimha, & Reddy, 2020).
Glucose Utilization Study
Mészáros, Lang, Hargrove, and Spitzer (1989) investigated glucose utilization during epinephrine-induced hyperglycemia, demonstrating epinephrine's effect on metabolic processes (Mészáros, Lang, Hargrove, & Spitzer, 1989).
Free Fatty Acid Metabolism
Harlan, Laszlo, Bogdonoff, and Estes (1963) used 2-deoxy-D-glucose to study carbohydrate and fat metabolism in response to epinephrine in endocrine disorders, highlighting its regulatory role in metabolism (Harlan, Laszlo, Bogdonoff, & Estes, 1963).
Pharmacological Studies
Karacaoglu, Çermik, Yurdun, and Zienowicz (2002) explored the long-term effects of epinephrine on rat skin vasculature, contributing to understanding its pharmacological properties (Karacaoglu, Çermik, Yurdun, & Zienowicz, 2002).
Electrochemical Detection
Mazloum‐Ardakani, Taleat, Beitollahi, and Naeimi (2011) developed a method for the electrochemical determination of epinephrine, indicating its importance in chemical research (Mazloum‐Ardakani, Taleat, Beitollahi, & Naeimi, 2011).
Adrenomedullary Reserve Assessment
Wegienka, Grasso, and Forsham (1966) used 2-deoxy-d-glucose to evaluate the functional capacity of the adrenal medulla, showcasing epinephrine's diagnostic relevance (Wegienka, Grasso, & Forsham, 1966).
Cardiovascular Studies
Milles and Smith (1937) studied the electrocardiographic changes caused by epinephrine, shedding light on its cardiovascular effects (Milles & Smith, 1937).
Cardiopulmonary Resuscitation Research
Ristagno, Tang, Huang, Fymat, Chang, Sun, Castillo, and Weil (2009) explored the effects of epinephrine on cerebral perfusion during CPR, indicating its therapeutic implications (Ristagno et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-[2-(trideuteriomethylamino)ethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-5-4-7-2-3-8(11)9(12)6-7;/h2-3,6,10-12H,4-5H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDRZCWRRLKLTB-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CC(=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747488 | |
| Record name | 4-{2-[(~2~H_3_)Methylamino]ethyl}benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trideuteriomethylamino)ethyl]benzene-1,2-diol;hydrochloride | |
CAS RN |
101905-96-8 | |
| Record name | 4-{2-[(~2~H_3_)Methylamino]ethyl}benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)
![4,8-Methano-1,3-dioxolo[4,5-d]oxepin-5-ol,hexahydro-2,2-dimethyl-,[3aR-(3a-alpha-,4-bta-,5-bta-,8-bt](/img/no-structure.png)

![(2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine](/img/structure/B589769.png)
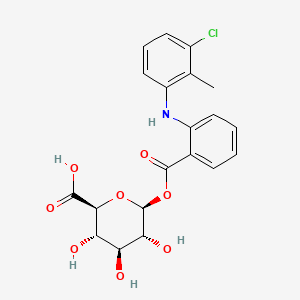
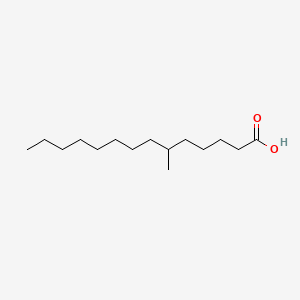
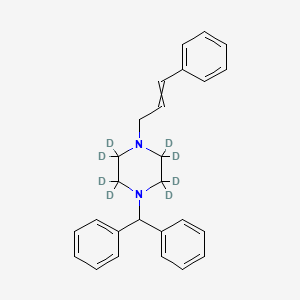

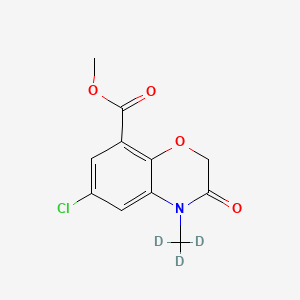
![(1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine](/img/structure/B589788.png)